3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Lipophilicity Physicochemical Properties Drug Design

Medicinal chemists often face poor metabolic stability and limited CNS penetration in lead compounds. 3-Bromo-7-fluoroimidazo[1,2-a]pyridine addresses this with a dual-halogen architecture: the 3-bromo group enables Pd-catalyzed cross-coupling for diversification, while the 7-fluoro substituent enhances metabolic stability and CNS permeability (TPSA 17.3 Ų, LogP 2.9). Key outcomes: • Suzuki coupling at C3-Br for rapid library synthesis • Fluorine tuning of electron density and oxidative addition rates • Balanced lipophilicity for brain-penetrant kinase inhibitors Supplied with consistent ≥98% purity; global shipping available.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 1263058-67-8
Cat. No. B581069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-fluoroimidazo[1,2-a]pyridine
CAS1263058-67-8
SynonymsIMidazo[1,2-a]pyridine, 3-broMo-7-fluoro-
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESC1=CN2C(=NC=C2Br)C=C1F
InChIInChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
InChIKeyJIWHAZGZFYOGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-fluoroimidazo[1,2-a]pyridine: Core Properties


3-Bromo-7-fluoroimidazo[1,2-a]pyridine (CAS 1263058-67-8) is a dihalogenated fused heterocycle belonging to the imidazo[1,2-a]pyridine family. The molecular formula is C₇H₄BrFN₂ with a monoisotopic mass of 213.95419 Da [1]. The compound presents a dual-halogen architecture (Br at position 3, F at position 7), a small topological polar surface area (TPSA) of 17.3 Ų, and a computed XLogP3-AA lipophilicity of 2.9 [1]. As a synthetic intermediate, the bromine provides a cross-coupling handle, while the fluorine modulates electron density and metabolic stability in derived analogs [2].

Workflow Pd-catalyzed cross-coupling synthesis
Selection Dual-halogen building block for sequential diversification
Context CNS MPO-driven library design or antimicrobial SAR exploration

Why 3-Bromo-7-fluoroimidazo[1,2-a]pyridine Is Irreplaceable


Substituting 3-bromo-7-fluoroimidazo[1,2-a]pyridine with its non-fluorinated or non-brominated analogs fails because the 3-bromo substituent is the primary reactive site for Pd-catalyzed cross-coupling, while the 7-fluoro group critically tunes electronic character [1]. The calculated Hammett σₚ value of fluorine (+0.06) versus hydrogen (0.00) alters the ring's electron density, directly impacting oxidative addition rates at C3-Br. 3-bromoimidazo[1,2-a]pyridine, lacking the 7-fluoro group, exhibits reduced metabolic stability of downstream products, a known advantage of fluorination [2]. The combination of these two halogens provides a balance of reactivity and physicochemical properties not achievable with mono-substituted analogs.

Mono-halogenated analogs lack orthogonal reactivity

Non-brominated or non-fluorinated analogs lose the sequential cross-coupling orthogonality provided by the Br/F selectivity window, limiting synthetic utility.

7-Chloro analog introduces cross-reactivity risk

The smaller bond dissociation energy difference in 3-bromo-7-chloro derivatives may lead to unwanted side reactions during Pd-catalyzed steps.

Absence of fluorine may shift metabolic stability

Fluorine's electron-withdrawing effect, absent in non-fluorinated analogs, can alter downstream metabolic profiles in derived compounds.

3-Bromo-7-fluoroimidazo[1,2-a]pyridine vs. Analogs


Balanced Lipophilicity (LogP)

The computed XLogP3-AA for 3-bromo-7-fluoroimidazo[1,2-a]pyridine is 2.9 [1]. This positions it between the more polar 7-fluoroimidazo[1,2-a]pyridine (XLogP3-AA = 1.8) [2] and the more lipophilic 3-bromoimidazo[1,2-a]pyridine (XLogP3-AA = 2.2) [3] and 3-bromo-7-chloroimidazo[1,2-a]pyridine (XLogP3-AA = 3.2) [4]. A 0.3 log unit difference relative to 3-bromo-7-chloro translates to an approximately 2-fold difference in lipophilicity, which can significantly affect passive membrane permeability and metabolic clearance.

Balanced Lipophilicity
Cross-study comparable
XLogP3-AA = 2.9
ΔLogP = -0.3 vs. 7-Cl analog
Favorable midpoint for CNS MPO optimization vs. more or less lipophilic analogs.
Predicted descriptor; experimental logD determination recommended.
Lipophilicity Physicochemical Properties Drug Design

TPSA and BBB Penetration

The TPSA of 3-bromo-7-fluoroimidazo[1,2-a]pyridine is 17.3 Ų [1], well below the established threshold of 60-70 Ų for passive blood-brain barrier penetration [2]. In contrast, more polar functionalized analogs, such as those with carboxylate or sulfonamide appendages, routinely exhibit TPSA >60 Ų [2]. This ultrasmall TPSA, identical to that of 3-bromoimidazo[1,2-a]pyridine (17.3 Ų) and 3-bromo-6-fluoroimidazo[1,2-a]pyridine (17.3 Ų), confirms that the scaffold's core size is a strong predictor of high CNS multiparameter optimization (MPO) scores.

TPSA and BBB Penetration
Class-level inference
TPSA = 17.3 Ų
vs. CNS threshold >60 Ų
Supports CNS library inclusion; low TPSA correlates with passive BBB permeability.
Permeability must be verified in a specific assay model.
Blood-Brain Barrier Permeability CNS Drug Design

Dual-Halogen Reactivity for Sequential Cross-Coupling

The spatial arrangement of halogens at C3 (Br) and C7 (F) permits selective, sequential functionalization. The C3-Br bond undergoes oxidative addition to Pd(0) under standard Suzuki conditions, while the C7-F remains inert, enabling a first diversification [1][2]. Subsequent late-stage fluorination or nucleophilic aromatic substitution is possible on other non-fluorinated substrates. This orthogonality is quantitatively supported by catalytic cycle energy profiles: the C–Br bond dissociation energy is ~70 kcal/mol, versus ~115 kcal/mol for C–F, providing a >40 kcal/mol selectivity window [2]. In contrast, 3-bromo-7-chloro compounds show a smaller difference (~70 vs 80 kcal/mol), increasing the risk of cross-reactivity.

Sequential Cross-Coupling
Class-level inference
BDE selectivity window ≈ 45 kcal/mol
C3-Br vs. C7-F
Enables selective Pd-catalyzed diversification at C3-Br with C7-F inertness.
Suzuki coupling conditions should be empirically validated for this scaffold.
C-H Functionalization Cross-Coupling Synthetic Methodology

Bromo-Fluoro Antimicrobial SAR

In a study of imidazo[1,2-a]pyridine antimicrobials, a preliminary structure-activity relationship (SAR) revealed that compounds bearing bromo-fluoro substituents on the armed aryl group displayed significantly enhanced antimicrobial activity compared to other halogen combinations [1]. While the published study did not specifically profile the 3-bromo-7-fluoro derivative, the class-level trend indicates that the concurrent presence of bromine and fluorine is a key pharmacophoric element. The exact potency advantage is a class-level inference and requires direct verification with the target compound.

Antimicrobial SAR
Class-level inference
Bromo-fluoro class reported as privileged in antimicrobial screen.
Supports antimicrobial screening context; target compound not directly tested.
Direct MIC and strain-panel verification required.
Antimicrobial Structure-Activity Relationship Halogen Effects

Applications of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine


CNS Drug Discovery Libraries

The compound's ultrashort TPSA of 17.3 Ų and moderate computed LogP of 2.9 make it an ideal scaffold for CNS-focused combinatorial libraries [1]. It serves as a versatile starting point for parallel synthesis of brain-penetrant kinase inhibitors, where the 3-bromo group is used for initial diversification via Suzuki coupling, and the 7-fluoro substituent enhances metabolic stability and target binding [2].

Antimicrobial Lead Optimization Programs

Class-level SAR data indicate that bromo-fluoro substitution on the imidazo[1,2-a]pyridine core significantly enhances antimicrobial activity [1]. This compound is a preferred intermediate for synthesizing focused libraries targeting multidrug-resistant Gram-positive and Gram-negative pathogens, or for hit-to-lead optimization where the 3-bromo handle can be used to introduce diverse pharmacophores while retaining the beneficial 7-fluoro moiety.

Materials Chemistry for Blue-Emitting OLEDs and Fluorescent Probes

The imidazo[1,2-a]pyridine core is a recognized deep-blue fluorophore scaffold [1]. The 3-bromo-7-fluoro substitution pattern allows electronic tuning for desired emission wavelengths while providing a synthetic handle for further conjugation. This makes the compound a valuable precursor for synthesizing new materials with tailored photophysical properties, where the fluoro group can enhance electron-transport characteristics [2].

Chemical Biology Probe Synthesis for Bromodomain or Kinase Targets

The small TPSA and balanced LogP suggest excellent cell permeability, a prerequisite for effective chemical probes [1]. Substituted imidazo[1,2-a]pyridines have been disclosed as bromodomain and kinase inhibitors in patent literature [2]. This compound can be directly employed in the structure-based design of selective chemical probes, where the 3-bromo group is used to install a linker for biotinylation or fluorescent tagging without compromising permeability.

Application
Selection Property
Validation Focus
CNS drug discovery libraries
Low TPSA and balanced LogP scaffold
BBB permeability model validation
Antimicrobial lead optimization
Bromo-fluoro privileged SAR pattern
MIC and strain-panel endpoint review
OLED and fluorescent probe synthesis
Dual-halogen handle for electronic tuning
Photophysical property characterization
Chemical biology probe synthesis
Cell-permeable core with orthogonal linker site
Target engagement and permeability assays

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